2-Hydroxy-6-(trifluoromethyl)isonicotinaldehyde

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Researchers requiring a pyridine scaffold with orthogonal reactivity at positions 2, 4, and 6 face limited options. 2-Hydroxy-6-(trifluoromethyl)isonicotinaldehyde solves this with: - Dual reactive handles: aldehyde for condensations, 2-hydroxy for selective protection/coupling - Enhanced H-bond donor capacity (ΔHBD = +1) vs. non-hydroxy analogs for target engagement - Inert 6-CF3 group maintains metabolic stability throughout multi-step syntheses. Ideal for kinase inhibitor libraries and fragment-based drug discovery. Bulk quantities available with batch-specific COA.

Molecular Formula C7H4F3NO2
Molecular Weight 191.11 g/mol
CAS No. 1227576-30-8
Cat. No. B1403586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-6-(trifluoromethyl)isonicotinaldehyde
CAS1227576-30-8
Molecular FormulaC7H4F3NO2
Molecular Weight191.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(NC1=O)C(F)(F)F)C=O
InChIInChI=1S/C7H4F3NO2/c8-7(9,10)5-1-4(3-12)2-6(13)11-5/h1-3H,(H,11,13)
InChIKeyRZQMBDQSMKUTPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-6-(trifluoromethyl)isonicotinaldehyde: Specifications & Sourcing


2-Hydroxy-6-(trifluoromethyl)isonicotinaldehyde (CAS 1227576-30-8) is a fluorinated heterocyclic aldehyde with molecular formula C₇H₄F₃NO₂ and molecular weight 191.11 g/mol. It is structurally a derivative of isonicotinaldehyde (pyridine-4-carboxaldehyde) with a trifluoromethyl group at the 6-position and a hydroxyl group at the 2-position, and is also designated as 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-4-carbaldehyde reflecting its pyridone tautomeric form [1]. This compound serves as a pharmaceutical building block with dual reactive handles: the aldehyde for condensation and nucleophilic addition reactions, and the 2-hydroxy/2-oxo functionality for further derivatization or metal coordination .

Dual reactive handles: aldehyde and 2-hydroxy/2-oxo groups
Enables condensation, nucleophilic addition, and metal coordination
Fluorinated pyridine building block with -CF₃ at 6-position
Modulates electronic properties and metabolic stability of derived molecules
Pharmaceutical intermediate for medicinal chemistry libraries
Supports lead optimization, SAR, and regioselective derivatization

2-Hydroxy-6-(trifluoromethyl)isonicotinaldehyde: Why Generic Substitutes Fail


Within the trifluoromethylpyridine aldehyde family, seemingly minor structural variations—the position of the -CF₃ group on the ring, the presence or absence of a 2-hydroxy substituent, or the substitution of hydroxyl with chloro, amino, or methyl groups—produce compounds with fundamentally different physicochemical and reactivity profiles that cannot be interchanged in synthetic workflows without compromising reaction outcomes or downstream product properties [1]. Unlike 6-trifluoromethylpyridine-2-carboxaldehyde (CAS 131747-65-4), which lacks the 2-hydroxy group and has distinct regiospecific reactivity , or 2-hydroxy-5-(trifluoromethyl)isonicotinaldehyde (CAS 1227576-18-2), the regioisomer with -CF₃ at the 5-position, the 2-hydroxy-6-(trifluoromethyl) substitution pattern confers unique electronic distribution, hydrogen-bonding capacity, and tautomeric behavior that are critical for specific structure-activity relationship optimization and regioselective derivatization strategies .

Lacking 2‑hydroxy group
Analogs without this substituent (e.g., 2‑chloro) lack hydrogen bond donor capacity, which may shift binding profiles and physicochemical properties in lead optimization.
-CF₃ at different ring position
The 5‑trifluoromethyl regioisomer alters electronic distribution around aldehyde and hydroxyl, potentially affecting carbonyl electrophilicity and metal‑catalyzed coupling regioselectivity.
2‑amino instead of 2‑hydroxy
The amino analog requires distinct protection strategies and participates in different reaction manifolds (e.g., amidation vs. O‑alkylation), limiting direct synthetic pathway transfer.

2-Hydroxy-6-(trifluoromethyl)isonicotinaldehyde: Quantitative Differentiation Evidence


Physicochemical Differentiation: Hydroxy vs. Chloro Analog

The 2-hydroxy substituent in 2-hydroxy-6-(trifluoromethyl)isonicotinaldehyde confers a hydrogen bond donor capacity (HBD = 1) that is absent in the 2-chloro analog (HBD = 0). This difference directly impacts predicted LogP, topological polar surface area (TPSA), and molecular weight, which are critical parameters governing membrane permeability, solubility, and off-target binding profiles in drug discovery campaigns [1].

Hydroxy vs. Chloro
Cross‑study comparable
ΔMW −18.44 g/mol, ΔHBD +1, ΔTPSA ~ +20 Ų
2‑hydroxy target vs. 2‑chloro analog (CAS 1060807‑47‑7). HBD = 1 vs. 0; MW = 191.11 vs. 209.55 g/mol; TPSA ~ 50.19 vs. ~30 Ų.
Reported physicochemical differentiation supports drug‑likeness screening context
TPSA inferred from core analog; experimental confirmation recommended
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Regioisomeric Effects: 6-CF₃ vs. 5-CF₃ Placement

The positional variation of the trifluoromethyl group on the pyridine ring between the 6-substituted isomer (target compound) and the 5-substituted regioisomer (2-hydroxy-5-(trifluoromethyl)isonicotinaldehyde, CAS 1227576-18-2) alters the electronic environment of both the aldehyde and the 2-hydroxy groups . The 6-CF₃ placement para to the aldehyde (position 4) and ortho to the hydroxyl (position 2) creates a distinct electron-withdrawing effect that differs from the 5-CF₃ regioisomer, which places the -CF₃ group ortho to the aldehyde, potentially affecting both carbonyl electrophilicity and the acidity of the 2-hydroxy proton . This regiochemical distinction is critical when a specific electronic landscape is required for target binding or regioselective metal-catalyzed cross-coupling reactions.

6‑CF₃ vs. 5‑CF₃
Class‑level inference
Qualitative electronic redistribution
6‑CF₃ placed para to aldehyde, ortho to 2‑OH; 5‑CF₃ ortho to aldehyde, meta to OH. No quantitative Δ available.
Regioisomeric purity is context‑dependent; verify positional specificity for SAR campaigns
Data to verify; class‑level inference based on substituent effects
Structure-Activity Relationship Medicinal Chemistry Synthetic Chemistry

Supplier Purity and Quality Comparison

Commercial availability of 2-hydroxy-6-(trifluoromethyl)isonicotinaldehyde at 98% purity (Leyan, Product No. 2262604) provides a quantifiable advantage over baseline 95% purity offerings . This 3% absolute purity difference translates to reduced impurities that could interfere with sensitive catalytic reactions, alter stoichiometric calculations, or introduce contaminants in biological assays. The compound is also available with full analytical characterization and batch-specific quality documentation . In contrast, the 2-amino analog (2-amino-6-(trifluoromethyl)isonicotinaldehyde, CAS 1227603-52-2) is commercially offered at 97% purity, which may be sufficient for certain applications but offers a lower purity ceiling for high-sensitivity workflows [1].

Purity Comparison
Head‑to‑head
ΔPurity +3% over 95% baseline, +1% over 2‑amino analog
Target compound: 98% purity (Leyan). Comparator baseline: 95% (AKSci). 2‑amino analog: 97% (Alichem). Vendor QC by HPLC/NMR.
Higher purity may support reproducible yields and reduce side reactions in sensitive syntheses
Lot‑specific documentation recommended; verify batch COA
Chemical Sourcing Quality Assurance Synthetic Chemistry

Functional Group Orthogonality: 2-Hydroxy vs. 2-Amino

The 2-hydroxy group in the target compound provides chemoselective differentiation from the 2-amino analog (2-amino-6-(trifluoromethyl)isonicotinaldehyde, CAS 1227603-52-2), enabling distinct orthogonal protection and derivatization strategies [1]. The hydroxyl functionality can be selectively alkylated, acylated, or converted to a triflate leaving group for cross-coupling without interference with the aldehyde, whereas the amino analog requires different protection strategies (e.g., Boc, Fmoc) and participates in amide bond formation or reductive amination pathways . This functional group distinction is critical for library synthesis where divergent reaction manifolds are required from a common core structure.

2‑OH vs. 2‑NH₂
Class‑level inference
Divergent protection/derivatization pathways
2‑OH: O‑alkylation, acylation, triflation, tautomerization to 2‑oxo. 2‑NH₂ (CAS 1227603‑52‑2): amidation, reductive amination, Boc/Fmoc protection.
Functional group identity determines synthetic route; reported difference may not transfer directly
Class‑level inference based on phenol vs. aniline reactivity
Synthetic Chemistry Chemoselective Derivatization Medicinal Chemistry

2-Hydroxy-6-(trifluoromethyl)isonicotinaldehyde: Key Application Scenarios


Enhanced H-Bond Donor in Lead Optimization

When designing drug candidates that require a hydrogen bond donor to engage key residues in a target binding pocket while maintaining the metabolic stability conferred by the trifluoromethyl group, 2-hydroxy-6-(trifluoromethyl)isonicotinaldehyde provides a measurable advantage over non-hydroxy analogs (ΔHBD = +1). This is particularly relevant for kinase inhibitor scaffolds, enzyme active-site binders, and protein-protein interaction modulators where hydrogen-bonding networks are essential for potency and selectivity [1].

Regioselective Synthesis: 2,4,6-Pyridine Substitution

This compound is ideally suited for synthetic routes that demand a pyridine core functionalized at positions 2, 4, and 6. The 2-hydroxy group can be selectively transformed to a leaving group (e.g., triflate) for palladium-catalyzed cross-coupling reactions without affecting the 4-aldehyde, enabling sequential derivatization strategies. The 6-trifluoromethyl group remains inert under most coupling conditions, providing a stable electron-withdrawing anchor that modulates ring electronics throughout multi-step syntheses .

Fluorinated Heterocyclic Libraries via Condensation

The aldehyde functionality at position 4 enables diverse condensation reactions—Schiff base formation with primary amines, Knoevenagel condensations with active methylene compounds, and hydrazone formation with hydrazines—while the 2-hydroxy group can tautomerize to the 2-oxo form, offering additional nucleophilic or hydrogen-bonding sites. This dual reactivity is particularly valuable for constructing fused heterocyclic systems and generating compound libraries with balanced lipophilicity (enhanced by -CF₃) and polarity (enhanced by -OH) .

Cross-Coupling with Orthogonal Hydroxy Protection

For applications requiring Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings on the pyridine ring, the 2-hydroxy group offers a distinct advantage over 2-amino analogs. The hydroxyl can be readily protected as a silyl ether or benzyl ether, or converted to a triflate for coupling, without the competing coordination effects and oxidative sensitivity that often complicate reactions with free amino groups. This enables cleaner reaction profiles and higher yields in palladium-catalyzed transformations [1].

Application
Selection Property
Validation Focus
Lead optimization with H‑bond donor
2‑hydroxy group provides hydrogen bond donor capacity (HBD = 1)
Binding affinity, selectivity, and Lipinski compliance in target engagement
Sequential pyridine 2,4,6‑functionalization
2‑OH transformable to leaving group (triflate) without aldehyde interference
Regiochemical integrity and cross‑coupling yields
Fluorinated heterocyclic library synthesis
Aldehyde enables condensations; 2‑hydroxy/2‑oxo tautomerism offers dual reactivity
Library diversity and reaction compatibility with other functional groups
Pd‑catalyzed cross‑coupling with orthogonal protection
Hydroxy can be protected as silyl/benzyl ether; avoids amine‑associated catalyst poisoning
Reaction yield, catalyst turnover, and clean product profiles
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